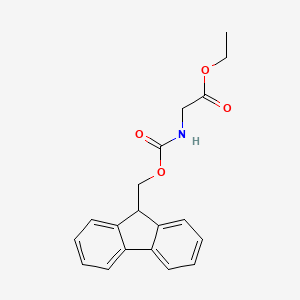

Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate

Description

Ethyl (((9H-fluoren-9-yl)methoxy)carbonyl)glycinate (Fmoc-Aeg-OEt) is a glycine derivative widely employed in peptide synthesis and solid-phase chemistry. Its structure features an Fmoc (9-fluorenylmethyloxycarbonyl) protective group on the aminoethyl side chain and an ethyl ester moiety on the glycine carboxylate. This dual functionality allows selective deprotection: the Fmoc group is removed under basic conditions (e.g., piperidine), while the ethyl ester remains stable, enabling sequential peptide elongation .

Key applications include:

Properties

IUPAC Name |

ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-23-18(21)11-20-19(22)24-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXHSCHHALUFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206259 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-41-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis:

- Building Block : Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of the amino group, facilitating the sequential addition of amino acids to form peptides.

- Deprotection : The Fmoc group can be removed under mild basic conditions (e.g., using piperidine), allowing for the free amine to participate in further coupling reactions with activated carboxylic acids or esters to form peptide bonds .

Medicinal Chemistry

Therapeutic Applications:

- Peptide-Based Drugs : The compound plays a crucial role in developing peptide-based therapeutics. Its ability to form stable peptides makes it suitable for synthesizing drugs targeting various diseases, including cancer and metabolic disorders.

- Diagnostic Agents : Peptides synthesized using this compound can serve as diagnostic agents in medical imaging and biomarker detection.

Biochemical Research

Protein Structure Studies:

- Synthesis of Specific Peptides : Researchers utilize this compound to synthesize specific peptide sequences that are essential for studying protein structure and function. These peptides can mimic natural substrates or inhibitors in enzymatic reactions .

Industrial Applications

Synthetic Peptides Production:

- Pharmaceutical Manufacturing : In industrial settings, this compound is used for producing synthetic peptides at scale. Automated peptide synthesizers employ Fmoc-protected amino acids like this compound to ensure high yield and purity in peptide production .

Data Table: Comparison of Fmoc-Protected Amino Acids

| Compound Name | Application Area | Stability | Deprotection Conditions |

|---|---|---|---|

| This compound | Peptide Synthesis | High | Piperidine in DMF |

| Fmoc-L-phenylalanine | Drug Development | Moderate | Piperidine in DMF |

| Fmoc-L-tryptophan | Biochemical Research | High | Piperidine in DMF |

| Fmoc-L-threonine | Industrial Applications | Moderate | Piperidine in DMF |

Case Study 1: Synthesis of Anticancer Peptides

A study demonstrated the utility of this compound in synthesizing peptides that inhibit tumor growth. The synthesized peptides showed promising results in vitro against various cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Enzyme Inhibition Studies

Research involving this compound focused on creating specific inhibitors for enzymes involved in metabolic pathways. The synthesized peptides exhibited effective inhibition, providing insights into their mechanism of action and potential applications in treating metabolic disorders .

Mechanism of Action

The mechanism by which Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes, receptors, and other biomolecules, influencing their activity.

Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Substituent Variations in Ester Moieties

Ethyl (((9H-fluoren-9-yl)methoxy)carbonyl)glycinate is part of a broader family of Fmoc-protected glycine esters. Substituent variations in the ester group significantly influence solubility, stability, and reactivity.

Key Observations :

- Ethyl vs. Benzyl Esters: Ethyl esters avoid the need for hazardous hydrogenolysis, making them safer for automated synthesis . Benzyl derivatives, however, are preferred for orthogonal protection in complex sequences .

- tert-Butyl Esters : Ideal for acid-mediated deprotection strategies but require anhydrous conditions to prevent premature cleavage .

Functional Group Modifications

Variations in the Fmoc-protected backbone or additional functional groups enable tailored applications:

Key Observations :

Solubility and Reactivity

- Ethyl Esters : Exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DCM), facilitating solid-phase synthesis .

- Benzyl Esters : Lower solubility in aqueous systems due to aromaticity; require DMF/DCM mixtures for coupling .

- tert-Butyl Esters : Highly soluble in DCM but prone to aggregation in polar solvents .

Biological Activity

Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate, commonly referred to as Fmoc-Gly-OEt, is a protected amino acid that plays a significant role in peptide synthesis. This compound is characterized by its stability and ease of deprotection, making it an essential building block in the field of biochemistry and medicinal chemistry.

Chemical Structure and Properties

This compound features a fluorenylmethoxycarbonyl (Fmoc) group that protects the amino functionality during peptide synthesis. The general structure can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₁O₄ |

| Molecular Weight | 311.44 g/mol |

| CAS Number | 16211150 |

| Appearance | White solid |

The primary function of this compound is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function, preventing unwanted side reactions during the formation of peptide chains. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), yielding the free amine which can further participate in biological assays or additional reactions .

Biological Applications

1. Peptide Synthesis:

this compound is extensively utilized in the synthesis of peptides and proteins. It allows for the incorporation of specific amino acids into peptide sequences, facilitating studies on protein structure and function.

2. Drug Development:

This compound plays a crucial role in developing peptide-based therapeutics. Its ability to form stable peptide bonds makes it an attractive candidate for synthesizing biologically active compounds with therapeutic potential.

3. Research Applications:

In scientific research, this compound is used for studying enzyme-substrate interactions and protein folding mechanisms due to its compatibility with various biochemical assays.

Case Studies and Research Findings

A recent study highlighted the use of this compound in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The cyclic peptides demonstrated improved stability and bioavailability, making them suitable candidates for drug development .

Another investigation focused on its application in antibody-drug conjugates (ADCs), where this compound was used to create linkers that facilitate targeted delivery of cytotoxic agents to cancer cells. The study reported a significant increase in therapeutic efficacy due to the selective targeting capabilities provided by the synthesized peptides .

Comparative Analysis

To understand the uniqueness of this compound compared to other Fmoc-protected amino acids, a comparison table has been prepared:

Table 2: Comparison of Fmoc-Protected Amino Acids

| Compound | Molecular Weight | Unique Features |

|---|---|---|

| This compound | 311.44 g/mol | N-methylglycine moiety enhances stability |

| Fmoc-L-phenylalanine | 323.37 g/mol | Aromatic side chain for hydrophobic interactions |

| Fmoc-L-tryptophan | 360.43 g/mol | Indole ring contributes to π-stacking interactions |

Q & A

Q. What are the standard synthetic routes for Ethyl (((9H-fluoren-9-yl)methoxy)carbonyl)glycinate, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving Fmoc-protected amino acids. For example, coupling reactions using reagents like HBTU with diisopropylethylamine (DIPEA) in solvents such as DMF or dichloromethane under inert conditions are common . Intermediates are purified via silica gel chromatography and characterized using H NMR, C NMR, and LCMS. Key spectral markers include Fmoc-group protons (e.g., δ = 7.75–7.30 ppm for aromatic protons) and ester carbonyl signals (~170–175 ppm in C NMR) .

Q. What safety precautions are critical when handling this compound?

The compound may pose hazards such as skin/eye irritation (GHS Category 2/2A) and respiratory sensitization (H315, H319, H335). Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure adequate ventilation and avoid dust formation. Store in a dry, cool environment away from incompatible materials like strong oxidizers .

Q. How is the purity of this compound validated in peptide synthesis?

Purity is confirmed via reverse-phase HPLC (≥95% peak area) and mass spectrometry (e.g., HRMS with <3 ppm deviation). For example, HRMS (EI) for related Fmoc-glycine derivatives shows [M] at m/z 272.0979 (calcd. 272.0972) . TLC (R values) and F NMR (for fluorinated analogs) are also used to monitor reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized for Fmoc-protected glycine derivatives under varying conditions?

Yields depend on reaction temperature, stoichiometry, and catalyst choice. For instance, coupling reactions at 0°C with HBTU/DIPEA achieve ~80–90% yields, while room-temperature reactions may lead to side products like diketopiperazines. Slow addition of activated esters (e.g., glutaric anhydride) and inert atmosphere (N) minimize hydrolysis .

Q. What strategies resolve overlapping NMR signals in complex Fmoc-glycine analogs?

For diastereomers or rotamers, use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC). For example, F NMR can distinguish fluorinated substituents (δ = –111.9 to –118.7 ppm) . Deuterated solvents (CDCl, DMSO-d) and variable-temperature NMR (−40°C to 25°C) help separate merged peaks .

Q. How does the compound’s stability vary under acidic/basic conditions during peptide deprotection?

The Fmoc group is labile under basic conditions (e.g., 20% piperidine in DMF), with cleavage occurring within 10–30 minutes. However, prolonged exposure to strong acids (TFA >50%) may degrade the ester moiety. Stability studies using LCMS and H NMR show >95% integrity at pH 7–9 for 24 hours but rapid hydrolysis at pH <3 .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

It serves as a versatile building block for introducing glycine residues with orthogonal Fmoc protection. Automated SPPS protocols use this derivative for sequential elongation, with coupling efficiency monitored via Kaiser tests. Post-synthesis, the ethyl ester is saponified to a carboxylic acid for further conjugation .

Q. How are computational methods applied to predict reactivity in Fmoc-glycine derivatives?

Density Functional Theory (DFT) calculates activation energies for coupling reactions, while molecular docking predicts interactions with enzymes (e.g., peptidases). Software like Gaussian or Schrödinger Suite models steric effects of the Fmoc group on reaction pathways .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying Fmoc-glycine esters?

Use silica gel chromatography with gradients of ethyl acetate/hexane (30–70%) for non-polar intermediates. For polar byproducts, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation. Monitor fractions by TLC (UV254) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.